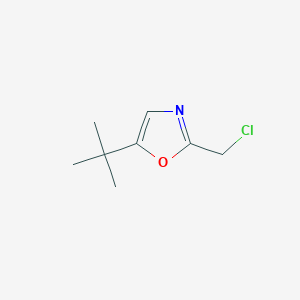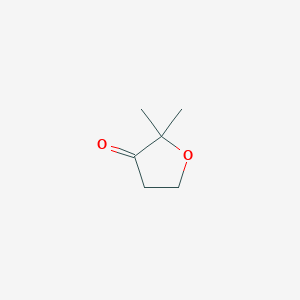
6-Amino-2,3,4-trimethoxybenzoic acid
Descripción general
Descripción
6-Amino-2,3,4-trimethoxybenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The papers discuss the molecular structures of salts derived from aminobenzoic acids and the synthesis of a tribromo-hydroxybenzoic acid derivative, which can offer a foundation for understanding similar compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with an aminobenzoic acid precursor. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves bromination, diazotization, and hydrolysis steps . Although the exact synthesis of 6-Amino-2,3,4-trimethoxybenzoic acid is not described, similar methods could potentially be adapted for its synthesis, considering the structural similarities with the compounds discussed.
Molecular Structure Analysis
The molecular structure of compounds related to 6-Amino-2,3,4-trimethoxybenzoic acid is characterized by techniques such as IR, EA, and XRD analysis. The crystal packing of these compounds is often stabilized by hydrogen bonding networks, which include various ring motifs that contribute to the stability and formation of the crystal structures . These insights into the molecular structure of related compounds can help predict the behavior of 6-Amino-2,3,4-trimethoxybenzoic acid in a crystalline environment.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 6-Amino-2,3,4-trimethoxybenzoic acid. However, the synthesis paper discusses the influence of various reaction conditions on the yield and purity of the synthesized compound . This suggests that the reactivity of similar compounds can be significantly affected by factors such as acid concentration, temperature, and the rate of diazonium sulfate formation.
Physical and Chemical Properties Analysis
The physical properties such as melting points of the salts derived from aminobenzoic acids are reported, indicating that these properties can be systematically characterized . The chemical properties, including reactivity and stability, can be inferred from the synthesis and molecular structure analyses. The presence of amino and methoxy groups in 6-Amino-2,3,4-trimethoxybenzoic acid would likely influence its solubility, acidity, and potential for forming salts and other derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Studies
Mercuriation and Derivative Synthesis : Research by Vicente et al. (1992) explored the mercuriation of 3,4,5-trimethoxybenzoic acid, revealing the product's chemical structure and reactions to form various derivatives, including those with mercury and phosphonium chloride components (Vicente, Abad, Sandoval, & Jones, 1992).
Synthesis Methods : Lin (2008) and Tian-sheng (2010) presented methods for synthesizing 2,3,4-trimethoxybenzoic acid from different starting materials, illustrating the chemical processes involved in creating this compound (Lin, 2008), (Zhao Tian-sheng, 2010).
Chemical Structure Analysis : The study of the crystal and molecular structure of these compounds provides insights into their chemical properties and potential applications (Vicente et al., 1992).
Biochemical and Pharmacological Research
Bioreactivity Studies : The study by Tzimopoulos et al. (2010) examined the bioreactivity of triorganotin aminobenzoates, which are derivatives related to aminobenzoic acids. This research contributes to understanding the biochemical interactions and potential medicinal applications of these compounds (Tzimopoulos et al., 2010).
Pharmacological Investigation : Vargha et al. (1962) investigated the pharmacological properties of 3:4:5-trimethoxybenzamides, a class of compounds related to trimethoxybenzoic acid, for their toxicity and therapeutic effects, providing insights into potential medicinal uses (Vargha et al., 1962).
Propiedades
IUPAC Name |
6-amino-2,3,4-trimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-6-4-5(11)7(10(12)13)9(16-3)8(6)15-2/h4H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCDMUMKMBTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515975 | |
| Record name | 6-Amino-2,3,4-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3,4-trimethoxybenzoic acid | |
CAS RN |
1967-88-0 | |
| Record name | 6-Amino-2,3,4-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)



![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)

![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)


